cyclobutane-1,3-dicarboxylic acid
Overview
Description
cyclobutane-1,3-dicarboxylic acid: is an organic compound with the molecular formula C₆H₈O₄. It is a cyclic dicarboxylic acid, meaning it contains two carboxyl groups (-COOH) attached to a cyclobutane ring.
Mechanism of Action
Target of Action
It has been used as a building block in materials synthesis due to its great potential .
Mode of Action
CBDA interacts with its targets primarily through its two carboxylic acid groups . These groups can easily connect with other molecules to form new materials . The cyclobutane ring in CBDA shows good chemical stability, being able to withstand acid and base treatments .
Biochemical Pathways
Cbda has been introduced into material synthesis, where it has shown potential for forming polymers . This CBDA can then be condensed with diols such as ethylene glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol to obtain a series of cyclobutane-containing polymers .
Pharmacokinetics
Its stability under sunlight and heat suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of CBDA’s action are largely dependent on its application. In material synthesis, for example, CBDA-based polymers have shown comparable stability to PET (Polyethylene Terephthalate), a common plastic material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBDA. For instance, CBDA shows outstanding stability both in sunlight and upon heating . This suggests that it can maintain its structure and function in a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclobutane-1,3-dicarboxylic acid typically involves the photodimerization of trans-cinnamic acid. This process is carried out by exposing trans-cinnamic acid to ultraviolet (UV) light, which induces a [2+2] cycloaddition reaction, forming the cyclobutane ring . The reaction conditions include:
Starting Material: trans-Cinnamic acid
Reaction Medium: Solid-state or solution
Light Source: UV light
Temperature: Room temperature or slightly elevated temperatures
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the photodimerization process. This involves using large-scale UV reactors and ensuring consistent reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: cyclobutane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: The carboxyl groups can be reduced to alcohols or aldehydes under appropriate conditions.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (Li
Properties
IUPAC Name |
cyclobutane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHYNUWZLKTEEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178702 | |
Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2398-16-5 | |
Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of cyclobutane-1,3-dicarboxylic acid (CBDA) derivatives in material science?
A: CBDA derivatives show promise as building blocks for degradable polymeric materials. Specifically, researchers have synthesized caffeic acid-derived CBDAs that exhibit photodegradability at specific wavelengths. [] This property makes them attractive for creating "green" polymers with controlled degradation properties.
Q2: Can this compound be synthesized from renewable sources?
A: Yes, researchers have successfully synthesized a novel CBDA derivative, (1α,2α,3β,4β)-2,4-di(furan-2-yl)this compound (CBDA-5), starting from furfural, a biomass-derived platform chemical. [] This synthesis pathway offers a renewable alternative to traditional petroleum-based routes.
Q3: Are there examples of this compound derivatives being used as pharmaceutical precursors?
A: Yes, a caffeic acid-derived CBDA synthesized through a visible light-driven, solvent-free cycloaddition serves as a precursor to the natural product Shimobashiric acid C. [] This synthetic route opens up possibilities for the total synthesis and further investigation of Shimobashiric acid C and its potential biological activities.
Q4: What analytical techniques are commonly employed to study this compound and its derivatives?
A4: Researchers utilize a range of analytical techniques to characterize CBDA and its derivatives. These include:
- High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This technique was used to determine the pharmacokinetic profile of 1,3-bis(4-((p-butoxycarbonyl)amino)benzamido)-2,4-bis(m-methoxy-p-(thiophene-2-methanoyl)phenyl)this compound (Boc5), a novel glucose-like peptide-1 receptor (GLP-1R) agonist, in rats. []
- X-ray crystallography: This technique is essential for determining the solid-state structures of CBDA derivatives and understanding their packing arrangements, which is crucial for studying their solid-state reactivity and photochemical behavior. [, ]
Q5: Can this compound be synthesized through electrochemical methods?
A: Yes, electrolytic oxidation offers a viable route for synthesizing specific CBDA derivatives. Researchers have demonstrated the electrochemical synthesis of 2,4-Dicarbomethoxybicyclobutane from the corresponding this compound precursor. [] This highlights the potential of electrochemistry for accessing unique CBDA derivatives.
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